Selective Antagonism of P2X3 Receptors Over P2X2 and P2X4 Subtypes
1-Benzofuran-2,3-dicarboxylic acid demonstrates marked selectivity for the P2X3 receptor subtype compared to P2X2 and P2X4. In antagonist assays, the compound exhibits an EC50 of 80 nM against recombinant rat P2X3 expressed in Xenopus oocytes [1]. In contrast, its activity at the human P2X4 receptor is over 15-fold weaker, with an IC50 of 1.29 µM in human 1321N1 cells [2]. Activity at the human P2X2 receptor is negligible, with an IC50 exceeding 10 µM [3].
| Evidence Dimension | Antagonist potency (EC50/IC50) |
|---|---|
| Target Compound Data | P2X3: EC50 = 80 nM; P2X4: IC50 = 1.29 µM; P2X2: IC50 > 10 µM |
| Comparator Or Baseline | Receptor subtypes P2X2 and P2X4 in identical or highly similar assay platforms |
| Quantified Difference | >15-fold selectivity for P2X3 over P2X4; >125-fold selectivity for P2X3 over P2X2 |
| Conditions | Recombinant rat P2X3 in Xenopus oocytes; human P2X4 and P2X2 in 1321N1 cells (calcium influx assay). |
Why This Matters
This selectivity profile is critical for research requiring targeted modulation of P2X3-mediated pathways (e.g., pain, cough) without confounding off-target effects on other P2X subtypes, a differentiation not shared by non-selective purinergic antagonists.
- [1] BindingDB. (2012). PrimarySearch_ki: Antagonist activity at recombinant rat P2X3. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp. View Source
- [2] BindingDB. (2023). BDBM50596626: Antagonist activity at human P2X4. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50596626. View Source
- [3] BindingDB. (n.d.). BDBM50540436: Antagonist activity at human P2X2. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50540436. View Source
